Boc-glu(ome)-OH dcha

Overview

Description

Boc-glu(ome)-OH dcha, also known as Boc-Glu-OH, is an amino acid derivative which has been used in a variety of laboratory experiments. It is a versatile compound that can be used as a reagent in a variety of synthetic reactions, as well as an enzyme inhibitor in biochemical studies. Boc-Glu-OH is a derivative of the amino acid glutamate, and is commonly used in peptide synthesis and protein modification.

Scientific Research Applications

Hydrolysis of Primary Amide Groups in Peptides : Research by Onoprienko, Yelin, and Miroshnikov (2000) in the "Russian Journal of Bioorganic Chemistry" discussed the hydrolysis of peptides like Boc-Asn-Ala-OH, leading to transformations that produce intermediates similar in nature to Boc-glu(ome)-OH dcha. This process is significant in understanding the behavior of peptides in biochemical reactions (Onoprienko, Yelin, & Miroshnikov, 2000).

Synthesis of Antigenic Peptides : Meldal (1986) in "Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry" described the synthesis of a heptapeptide with relevance to the structure of this compound. This study highlights the application of such peptides in synthesizing antigenic structures for immunization experiments (Meldal, 1986).

Zinc-binding Sites of Proteases : Yamamura et al. (1998) in "Inorganica Chimica Acta" studied the reaction of a peptide similar to this compound with zinc ions, providing insights into the zinc-binding sites of proteases. This is crucial for understanding enzymatic activities and designing inhibitors (Yamamura et al., 1998).

Synthesis and Characterization of Peptides : Various studies, such as those by Channabasavaiah and Sivanandaiah (1973) and Juodka and Sasnauskienė (1989), have focused on the synthesis and characterization of peptides incorporating structures like this compound. These studies contribute to the understanding of peptide properties and applications in biochemical research (Channabasavaiah & Sivanandaiah, 1973); (Juodka & Sasnauskienė, 1989).

Basic Oral Care in Cancer Patients : Hong et al. (2019) in "Supportive Care in Cancer" conducted a systematic review related to basic oral care (BOC) interventions for oral mucositis in cancer patients, although the term BOC here is used in a different context from this compound (Hong et al., 2019).

Conformational Studies of Peptides : Ribeiro, Saltman, and Goodman (1985) in "Biopolymers" conducted studies on the synthesis and conformational aspects of peptides, which can provide insight into the structural behavior of peptides similar to this compound (Ribeiro, Saltman, & Goodman, 1985).

Mechanism of Action

Target of Action

Boc-glu(ome)-OH dcha, also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, is a derivative of glutamic acid . Glutamic acid is an important neurotransmitter that plays a crucial role in neural activation. Therefore, the primary targets of this compound are likely to be the glutamate receptors in the nervous system.

Mode of Action

As a glutamic acid derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

This compound, being a glutamic acid derivative, may be involved in the glutamate metabolic pathway. This pathway plays a key role in the central nervous system. It may also affect the secretion of anabolic hormones, which are involved in the growth and development of muscles .

Result of Action

The result of this compound’s action is likely to be an enhancement of physical and mental performance, particularly under stress conditions. It may also help prevent muscle damage induced by exercise .

properties

IUPAC Name |

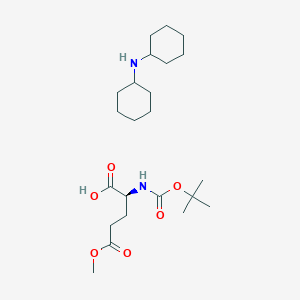

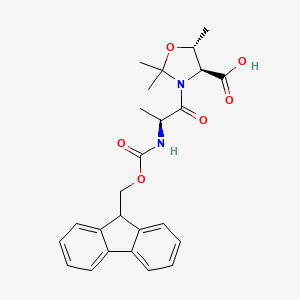

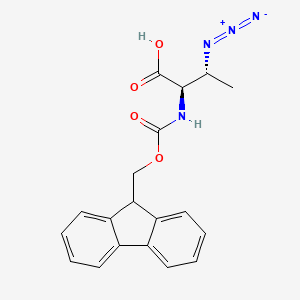

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKIKGXLIBFAS-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662682 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14406-17-8 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)